molecular formula C8H10N4OS B11758635 (2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide

Katalognummer: B11758635
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: PYXTYBIJFYJQTB-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, an amino group, and a carbamothioyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide typically involves the reaction of pyridin-3-ylamine with a suitable carbamothioylating agent. One common method is the reaction of pyridin-3-ylamine with thiocarbamoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities.

    3-(Pyridin-2-yl)triimidazotriazine: Exhibits unique photophysical behavior.

Uniqueness

(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its bioactive properties make it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C8H10N4OS

Molekulargewicht

210.26 g/mol

IUPAC-Name

(2R)-3-amino-2-(pyridin-3-ylamino)-3-sulfanylidenepropanamide

InChI

InChI=1S/C8H10N4OS/c9-7(13)6(8(10)14)12-5-2-1-3-11-4-5/h1-4,6,12H,(H2,9,13)(H2,10,14)/t6-/m1/s1

InChI-Schlüssel

PYXTYBIJFYJQTB-ZCFIWIBFSA-N

Isomerische SMILES

C1=CC(=CN=C1)N[C@H](C(=O)N)C(=S)N

Kanonische SMILES

C1=CC(=CN=C1)NC(C(=O)N)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.